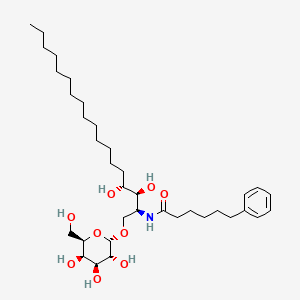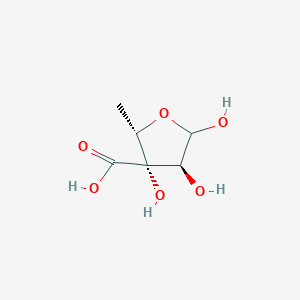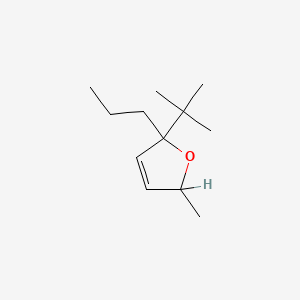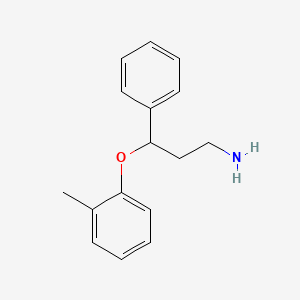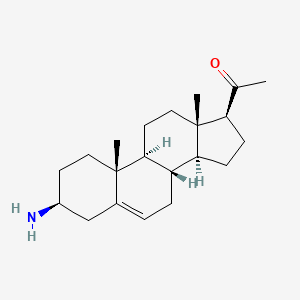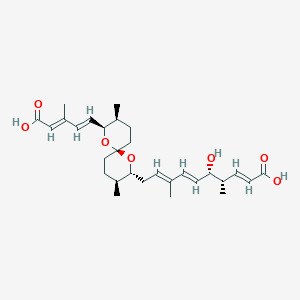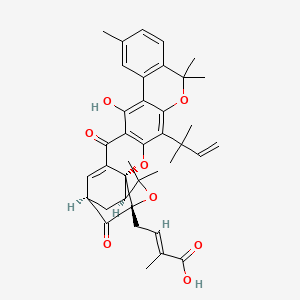
gaudichaudiic acid G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gaudichaudiic acid G is an organic heteroheptacyclic compound isolated from the bark of Indonesian Garcinia gaudichaudii and exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a bridged compound, a cyclic ether, a cyclic ketone, an organic heteroheptacyclic compound, an oxo monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Cancer Research
Gaudichaudiic acid G, derived from Garcinia gaudichaudii, has been explored for its potential cytotoxic effects. Xu et al. (2000) elucidated the structures of gaudichaudiic acids F-I from Garcinia gaudichaudii, including gaudichaudiic acid G. Their study indicated that these compounds might possess cytotoxic properties, which are relevant in cancer research (Xu et al., 2000). Similarly, Cao et al. (1998) isolated novel cytotoxic compounds from Garcinia gaudichaudii, highlighting the potential of gaudichaudiic acid G in developing cancer therapeutics (Cao et al., 1998).
Trypanocidal Activity
Batista et al. (2011) researched gaudichaudiic acid from Piper gaudichaudianum, demonstrating its potent trypanocidal effect against Trypanosoma cruzi. This indicates a potential application in treating parasitic infections, including Chagas disease (Batista et al., 2011).
Antimicrobial and Antifungal Activities
Puhl et al. (2011) investigated the antimicrobial activity of Piper gaudichaudianum, containing gaudichaudiic acid. Their study showed significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting a role in developing antimicrobial agents (Puhl et al., 2011). Li et al. (2017) also demonstrated the antifungal activity of gallic acid, a compound related to gaudichaudiic acid G, indicating potential applications in treating fungal infections (Li et al., 2017).
Eigenschaften
Produktname |
gaudichaudiic acid G |
|---|---|
Molekularformel |
C38H40O8 |
Molekulargewicht |
624.7 g/mol |
IUPAC-Name |
(E)-4-[(1R,2R,21R,23S)-16-hydroxy-8,8,12,25,25-pentamethyl-5-(2-methylbut-3-en-2-yl)-18,22-dioxo-3,7,24-trioxaheptacyclo[19.4.1.02,19.02,23.04,17.06,15.09,14]hexacosa-4(17),5,9(14),10,12,15,19-heptaen-23-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H40O8/c1-10-34(4,5)27-30-25(21-15-18(2)11-12-22(21)35(6,7)44-30)29(40)26-28(39)23-16-20-17-24-36(8,9)46-37(32(20)41,14-13-19(3)33(42)43)38(23,24)45-31(26)27/h10-13,15-16,20,24,40H,1,14,17H2,2-9H3,(H,42,43)/b19-13+/t20-,24+,37+,38-/m0/s1 |
InChI-Schlüssel |
QSMLJRUCZBGQPR-MGSFFUDNSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)C(OC3=C(C4=C(C(=C23)O)C(=O)C5=C[C@H]6C[C@H]7[C@]5(O4)[C@@](C6=O)(OC7(C)C)C/C=C(\C)/C(=O)O)C(C)(C)C=C)(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(OC3=C(C4=C(C(=C23)O)C(=O)C5=CC6CC7C5(O4)C(C6=O)(OC7(C)C)CC=C(C)C(=O)O)C(C)(C)C=C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



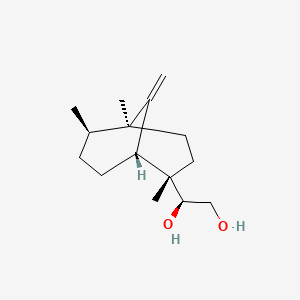
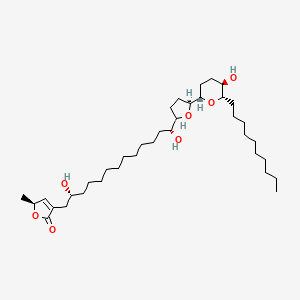
![(1S,2R)-4-[(E)-prop-1-enyl]cyclopentane-1,2-diol](/img/structure/B1249261.png)
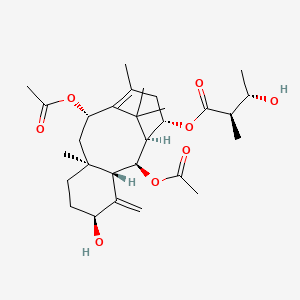
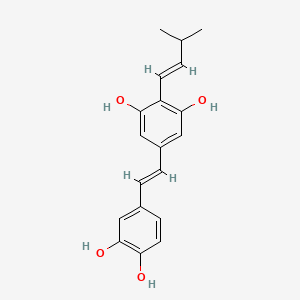
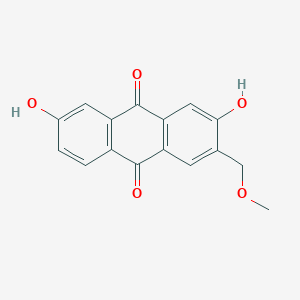
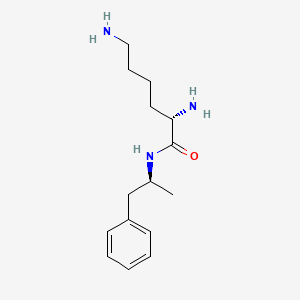
![5-(2,4-difluorophenyl)-N-[2-(2-fluorophenyl)-4-oxo-thiazolidin-3-yl]-2-hydroxy-benzamide](/img/structure/B1249271.png)
